N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide
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Overview
Description
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide, also known as Compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2015, and since then, researchers have been exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide X is not fully understood, but researchers have proposed that it may act by inhibiting specific enzymes or signaling pathways. For example, studies have shown that this compound X can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. Additionally, this compound X has been shown to modulate the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound X has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in neuronal cells. In vivo studies have also shown that this compound X can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide X in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound X is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.
Future Directions
There are several future directions for research on N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide X. One area of interest is the development of more potent and selective analogs of this compound. Additionally, researchers are exploring the potential of using this compound X in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound X and its potential side effects in humans.
Synthesis Methods
The synthesis of N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide X involves a multi-step process that begins with the reaction of 2-fluoro-4-nitrophenol with piperidine to form 2-(4-piperidinyl)phenol. This intermediate is then reacted with 2-chloro-N-(2-hydroxy-3,4-dimethylbenzyl)acetamide to form the final product, this compound X.
Scientific Research Applications
N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide X has been shown to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. Researchers have found that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound X has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurodegenerative diseases, this compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[1-[2-(2-fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-15-4-2-3-5-18(15)22(28)24-17-8-10-25(11-9-17)21(27)14-29-20-7-6-16(13-26)12-19(20)23/h2-7,12-13,17H,8-11,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBZZPQODHABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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